Cas no 2227857-36-3 (rac-(3R,4S)-4-(5-methylpyridin-3-yl)oxolan-3-ol)

rac-(3R,4S)-4-(5-methylpyridin-3-yl)oxolan-3-ol 化学的及び物理的性質
名前と識別子
-
- rac-(3R,4S)-4-(5-methylpyridin-3-yl)oxolan-3-ol
- EN300-1625317
- 2227857-36-3
-
- インチ: 1S/C10H13NO2/c1-7-2-8(4-11-3-7)9-5-13-6-10(9)12/h2-4,9-10,12H,5-6H2,1H3/t9-,10+/m0/s1
- InChIKey: UDTOQDJNOTZPAZ-VHSXEESVSA-N
- ほほえんだ: O1C[C@H]([C@H](C2C=NC=C(C)C=2)C1)O
計算された属性
- せいみつぶんしりょう: 179.094628657g/mol
- どういたいしつりょう: 179.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 42.4Ų
rac-(3R,4S)-4-(5-methylpyridin-3-yl)oxolan-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1625317-0.25g |
rac-(3R,4S)-4-(5-methylpyridin-3-yl)oxolan-3-ol |
2227857-36-3 | 0.25g |
$1872.0 | 2023-06-04 | ||
Enamine | EN300-1625317-1000mg |
rac-(3R,4S)-4-(5-methylpyridin-3-yl)oxolan-3-ol |
2227857-36-3 | 1000mg |
$914.0 | 2023-09-22 | ||
Enamine | EN300-1625317-5000mg |
rac-(3R,4S)-4-(5-methylpyridin-3-yl)oxolan-3-ol |
2227857-36-3 | 5000mg |
$2650.0 | 2023-09-22 | ||
Enamine | EN300-1625317-50mg |
rac-(3R,4S)-4-(5-methylpyridin-3-yl)oxolan-3-ol |
2227857-36-3 | 50mg |
$768.0 | 2023-09-22 | ||
Enamine | EN300-1625317-0.05g |
rac-(3R,4S)-4-(5-methylpyridin-3-yl)oxolan-3-ol |
2227857-36-3 | 0.05g |
$1709.0 | 2023-06-04 | ||
Enamine | EN300-1625317-0.5g |
rac-(3R,4S)-4-(5-methylpyridin-3-yl)oxolan-3-ol |
2227857-36-3 | 0.5g |
$1954.0 | 2023-06-04 | ||
Enamine | EN300-1625317-5.0g |
rac-(3R,4S)-4-(5-methylpyridin-3-yl)oxolan-3-ol |
2227857-36-3 | 5g |
$5900.0 | 2023-06-04 | ||
Enamine | EN300-1625317-500mg |
rac-(3R,4S)-4-(5-methylpyridin-3-yl)oxolan-3-ol |
2227857-36-3 | 500mg |
$877.0 | 2023-09-22 | ||
Enamine | EN300-1625317-2500mg |
rac-(3R,4S)-4-(5-methylpyridin-3-yl)oxolan-3-ol |
2227857-36-3 | 2500mg |
$1791.0 | 2023-09-22 | ||
Enamine | EN300-1625317-10000mg |
rac-(3R,4S)-4-(5-methylpyridin-3-yl)oxolan-3-ol |
2227857-36-3 | 10000mg |
$3929.0 | 2023-09-22 |
rac-(3R,4S)-4-(5-methylpyridin-3-yl)oxolan-3-ol 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
rac-(3R,4S)-4-(5-methylpyridin-3-yl)oxolan-3-olに関する追加情報
Introduction to Rac-(3R,4S)-4-(5-methylpyridin-3-yl)oxolan-3-ol and Its Significance in Modern Chemical Biology
Rac-(3R,4S-4-(5-methylpyridin-3-yl)oxolan-3-ol
, CAS No. 2227857-36-3) is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery and therapeutic development. This compound belongs to a class of molecules known as oxolanes, which are cyclic ethers with a five-membered ring structure. The presence of a chiral center at the 3 and 4 positions, along with the substitution of a 5-methylpyridin-3-yl group, makes this molecule of particular interest for its stereochemical complexity and biological activity.The stereochemistry of Rac-(3R,4S-4-(5-methylpyridin-3-yl)oxolan-3-ol) is crucial for its biological function. Chiral molecules often exhibit different biological activities depending on their stereoconfiguration, making the precise control of stereochemistry essential for pharmaceutical applications. The R-configuration at the 3 position and the S-configuration at the 4 position contribute to the unique three-dimensional shape of the molecule, which can influence its interactions with biological targets such as enzymes and receptors.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their potential therapeutic benefits. The 5-methylpyridin-3-yl substituent in Rac-(3R,4S-4(5-methylpyridin-3-yl)oxolan-
3)-ol introduces a pyridine ring, which is a common motif in many biologically active compounds. Pyridine derivatives have been widely studied for their role in various biological processes, including neurotransmitter receptor binding and enzyme inhibition. The incorporation of this group into an oxolane framework suggests that Rac-(
3R,4S)-
4-(
5-methylpyridin
3
-yl
)oxolan
-
3
-ol may exhibit interesting pharmacological properties.
The oxolane ring itself is known for its stability and ability to engage in hydrogen bonding interactions, making it a valuable scaffold for drug design. The oxygen atom in the oxolane ring can form hydrogen bonds with polar residues in biological targets, enhancing binding affinity. Additionally, the cyclic structure can provide rigidity to the molecule, which may be beneficial for achieving high selectivity in drug interactions.
The synthesis of Rac-(
3R,4S)-
4-(
5-methylpyridin
3
-yl
)oxolan
-
3
-ol presents unique challenges due to its chiral centers and heterocyclic substituents. Advanced synthetic methodologies such as asymmetric catalysis and enantioselective reactions are often employed to achieve the desired stereochemical purity. The development of efficient synthetic routes is crucial for both academic research and industrial applications, as it allows for scalable production and further functionalization of the molecule.
In recent studies, Rac-(
3R,4S)-
4-(
5-methylpyridin
3
-yl
)oxolan
-
3
-ol has been investigated for its potential role in modulating biological pathways associated with inflammation and neurodegeneration. Preliminary findings suggest that this compound may interact with specific enzymes involved in these pathways, leading to therapeutic effects. For instance, its ability to bind to certain enzymes could inhibit inflammatory responses or prevent the aggregation of misfolded proteins associated with neurodegenerative diseases.
The use of computational modeling and molecular dynamics simulations has been instrumental in understanding the binding interactions of Rac-(
3R,
4S
>-
4
(
5
-methylpyridin
3
-yl
)oxolan
-
3
-ol) with biological targets. These studies have provided insights into how the molecule's stereochemistry and substituents influence its binding affinity and selectivity. By leveraging computational tools, researchers can predict potential drug candidates more efficiently and design experiments that optimize biological activity.
The development of novel pharmaceuticals often involves a multidisciplinary approach, combining expertise from chemistry, biology, pharmacology, and computer science. Rac-(
-
4
(
5
-methylpyridin
3
-yl
)oxolan
-
3
-ol exemplifies this collaborative effort, as it represents a compound that has been designed with both structural complexity and biological function in mind. The ongoing research into this molecule underscores the importance of innovative chemical biology approaches in addressing complex diseases.
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